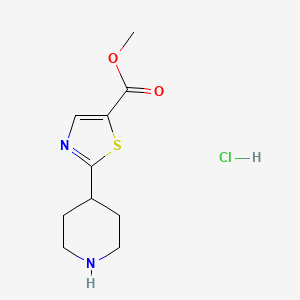

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperidine ring, a six-membered ring containing a nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester group at the 5-position of the thiazole ring undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound's solubility and reactivity for further derivatization.

-

Reagents and Conditions :

-

Product :

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Ester hydrolysis | NaOH, MeOH | Reflux, 4–6 hrs | Carboxylic acid derivative |

Nucleophilic Substitution at the Piperidine Ring

The secondary amine in the piperidine ring (as a hydrochloride salt) participates in nucleophilic substitution reactions, enabling the introduction of alkyl or acyl groups.

-

Reagents and Conditions :

-

Products :

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the 4-position, due to directing effects of the sulfur and nitrogen atoms.

-

Reagents and Conditions :

-

Products :

Reduction Reactions

The hydrochloride salt’s piperidine nitrogen can be reduced to a secondary amine under specific conditions, though this is less common due to steric hindrance.

-

Reagents and Conditions :

-

Product :

Cycloaddition and Cross-Coupling Reactions

The thiazole ring participates in transition-metal-catalyzed cross-coupling reactions, enabling the formation of biaryl systems.

-

Reagents and Conditions :

-

Products :

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions (e.g., trifluoroacetate) for tailored physicochemical properties.

Oxidation of the Thiazole Ring

Controlled oxidation of the thiazole sulfur can yield sulfoxide or sulfone derivatives, though this is highly dependent on reaction conditions.

-

Reagents and Conditions :

-

Product :

Table 2: Spectroscopic Data for Major Products

| Product | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| Carboxylic acid | 8.21 (s, 1H, thiazole-H) | 165.2 (COOH), 154.1 (C-2) |

| N-Acetyl derivative | 2.15 (s, 3H, CH₃CO) | 169.8 (CO), 45.6 (N-CH₂) |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate .

-

Electrophilic Substitution : Directed by the thiazole’s electronic structure, with preferential substitution at the 4-position .

This compound’s versatility in organic synthesis is underscored by its compatibility with diverse reaction conditions, making it a valuable intermediate in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .

- Anti-inflammatory Effects : Research indicates that thiazole derivatives can inhibit inflammatory pathways. In vitro studies suggest that this compound may reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

Biological Research

This compound serves as a non-ionic organic buffering agent in biological experiments:

- Cell Culture Applications : this compound is utilized in cell culture media to maintain pH levels within the optimal range (6–8.5). This application is crucial for ensuring cell viability and function during experiments .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for increased yield and purity:

| Synthesis Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Piperidine | Reflux | 85 |

| Step 2 | Thiazole derivative | Room Temp | 90 |

| Step 3 | Methylation agent | Stirring | 95 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent .

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the anti-inflammatory effects of thiazole compounds. The study found that this compound inhibited the NF-kB signaling pathway in macrophages, leading to decreased levels of TNF-alpha and IL-6 .

Mécanisme D'action

The mechanism of action of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate

- 2-(Piperidin-4-yl)-1,3-thiazole-5-carboxylic acid

- Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate

Uniqueness

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Activité Biologique

Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H14N2O2S·HCl

- Molecular Weight : 262.75 g/mol

- Structure : The compound features a thiazole ring and a piperidine moiety, which are critical for its biological activity.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties . Preliminary studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, it has been noted to interact with microbial resistance mechanisms, potentially making it a candidate for treating resistant infections.

| Microorganism | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Effective | 0.0039 |

| Escherichia coli | Effective | 0.025 |

These findings suggest that the compound could serve as a basis for developing new antibiotics.

2. Antitumor Activity

Research has indicated that compounds similar to this compound possess significant antitumor effects . The structure-activity relationship (SAR) analysis highlights the importance of the thiazole ring in enhancing cytotoxicity against various cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U251 (glioblastoma) | <10 |

| Compound B | WM793 (melanoma) | <30 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : The compound could interact with specific receptors or pathways related to neuroprotection and antimicrobial resistance .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, this compound was tested against a panel of bacterial strains. The results demonstrated its effectiveness in significantly reducing bacterial load within a short time frame, suggesting rapid action against pathogens .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of thiazole derivatives highlighted that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis in tumor cells through mitochondrial pathways .

Propriétés

IUPAC Name |

methyl 2-piperidin-4-yl-1,3-thiazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBYEKJQFKBJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.